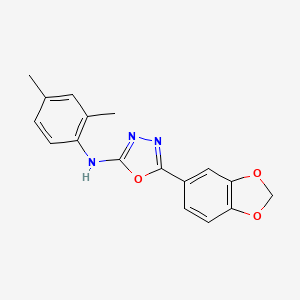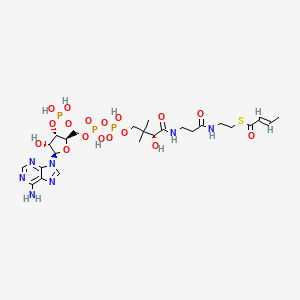
crotonoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crotonoyl-CoA is the (E)-isomer of but-2-enoyl-CoA. It derives from a crotonic acid. It is a conjugate acid of a crotonoyl-CoA(4-).
crotonoyl-CoA is a natural product found in Homo sapiens with data available.
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Metabolic Pathways
Crotonoyl-CoA plays a crucial role in various enzymatic reactions and metabolic pathways. Research has highlighted its involvement in diverse biochemical processes, underscoring its significance in biological systems.
Role in the Crotonase Superfamily : Crotonoyl-CoA is a key player in the reactions catalyzed by the crotonase superfamily. This family includes enzymes with dehalogenase, hydratase, and isomerase activities, alongside other reactions involving acyl-CoA substrates. The enzymes stabilize enolate anion intermediates derived from acyl-CoA substrates, such as crotonoyl-CoA, by forming an "oxyanion hole" (Holden et al., 2001).
Involvement in Fatty Acid Metabolism : Crotonoyl-CoA is implicated in the hydration process of various enoyl-CoA intermediates in fatty acid oxidation. Its maximal velocity in these reactions is influenced by the chain length of the substrates, showcasing its versatility in handling different fatty acid lengths (Fong & Schulz, 1977).
Evolution of Function in the Crotonase Superfamily : Researchers have discovered that crotonoyl-CoA's role in the crotonase superfamily has evolved over time. The BadI enzyme, part of this family, catalyzes a reverse Dieckmann reaction involving crotonoyl-CoA, indicating its contribution to complex biochemical pathways (Eberhard & Gerlt, 2004).
Carboxylation and Reduction Reactions : Crotonoyl-CoA is also involved in carboxylation and reduction reactions. These processes are crucial in the formation of various CoA derivatives, demonstrating the compound's role in broader metabolic reactions (Erb et al., 2009).
New Enzyme Discoveries : Research has led to the discovery of new enzymes within the crotonase superfamily that interact with crotonoyl-CoA. These enzymes play roles in previously unknown metabolic cycles, further expanding our understanding of crotonoyl-CoA's significance (Haller et al., 2000).
Role in Fatty Acid Biosynthesis : Crotonoyl-CoA reductase, an enzyme involved in fatty acid biosynthesis, specifically interacts with crotonoyl-CoA, highlighting its critical role in the biosynthetic pathways of fatty acids (Wallace et al., 1995).
Conformational Analysis : Detailed NMR studies of crotonoyl-CoA have provided insights into its conformational properties. This research is vital for understanding how crotonoyl-CoA interacts with proteins and enzymes (Wu & Tonge, 1998).
Impact on Fatty Acid Oxidation : Crotonoyl-CoA's interaction with enzymes like enoyl-CoA hydratase (crotonase) suggests its potential regulatory role in fatty acid oxidation processes (Waterson & Hill, 1972).
Substrate Specificity in Enzymes : Crotonoyl-CoA's interaction with enzymes like crotonase from Clostridium acetobutylicum reveals insights into enzyme substrate specificity, crucial for understanding metabolic pathways in microorganisms (Eun-Jung Kim et al., 2014).
Separation and Quantitation in Biological Samples : Advanced techniques like capillary electrophoresis have been developed for the separation and quantitation of CoA derivatives, including crotonoyl-CoA, facilitating deeper research into CoA metabolism (Liu et al., 2003).
Propiedades
Número CAS |
992-67-6 |
|---|---|
Nombre del producto |
crotonoyl-CoA |
Fórmula molecular |
C25H40N7O17P3S |
Peso molecular |
835.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-but-2-enethioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/b5-4+/t14-,18-,19-,20+,24-/m1/s1 |
Clave InChI |
KFWWCMJSYSSPSK-CITAKDKDSA-N |
SMILES isomérico |
CC=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
coenzyme A, crotonyl- crotonyl-CoA crotonyl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



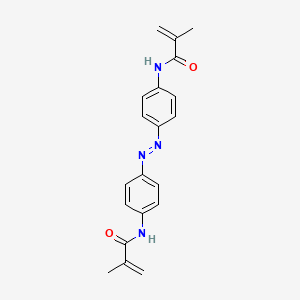
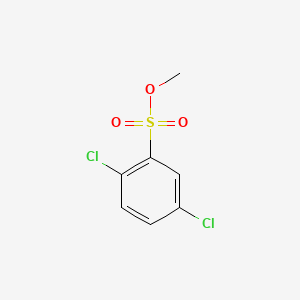
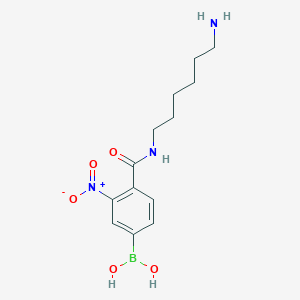
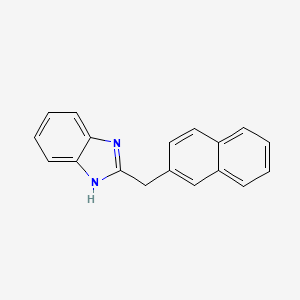
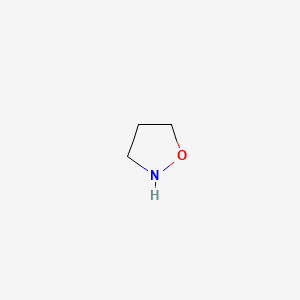
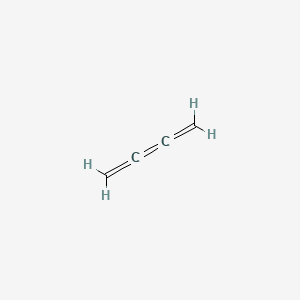
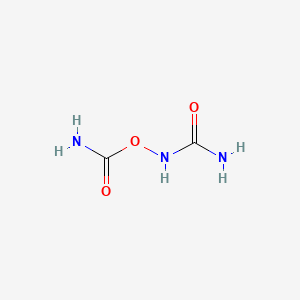
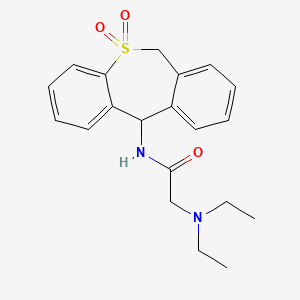
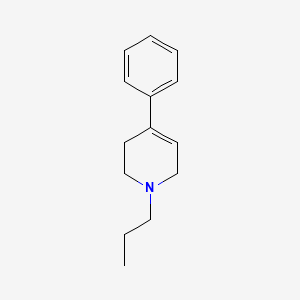
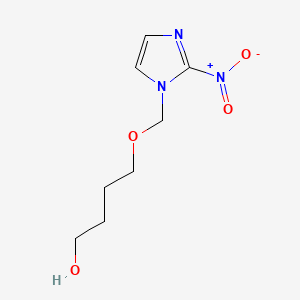
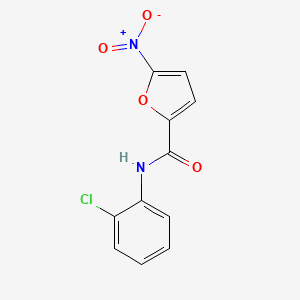
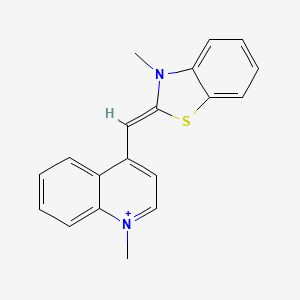
![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)
